molecular formula C17H23FN2O2 B11049763 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide

2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide

Cat. No.: B11049763
M. Wt: 306.37 g/mol
InChI Key: OVTYKIUGSFYWRG-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide is a complex organic compound that features a fluorophenyl group, a hydroxyl group, and an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the isoquinoline ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the isoquinoline ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted isoquinolines

Scientific Research Applications

2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its isoquinoline structure.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide involves its interaction with specific molecular targets in the body. The isoquinoline structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as modulation of neurotransmitter levels or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2-(1H-isoquinolin-2-yl)ethanone
  • 4a-Hydroxy-1-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
  • N-(4-Fluorophenyl)-2-(1H-isoquinolin-2-yl)acetamide

Uniqueness

2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide is unique due to its specific combination of a fluorophenyl group, a hydroxyl group, and an isoquinoline structure. This unique combination allows it to interact with a distinct set of molecular targets, potentially leading to unique biological effects and therapeutic applications.

Properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide

InChI

InChI=1S/C17H23FN2O2/c18-13-6-4-12(5-7-13)16-14-3-1-2-8-17(14,22)9-10-20(16)11-15(19)21/h4-7,14,16,22H,1-3,8-11H2,(H2,19,21)

InChI Key

OVTYKIUGSFYWRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)N)O

Origin of Product

United States

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